3-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a phenyl group, and a trifluoromethyl group attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of benzoyl chloride with 4-(trifluoromethyl)aniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to form the intermediate benzamide. This intermediate is then reacted with 2-aminothiazole in the presence of a suitable catalyst to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Reduction: The reduction of the nitro group forms the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring, depending on the electrophile used.
Scientific Research Applications
3-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide is not well-documented. it is believed to exert its effects through interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(3-(trifluoromethyl)phenyl)benzamide
- 3-nitro-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
- 4-methyl-N-(3-trifluoromethylphenyl)benzamide
Uniqueness
3-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C17H10F3N3O3S |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
3-nitro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H10F3N3O3S/c18-17(19,20)14-13(10-5-2-1-3-6-10)27-16(21-14)22-15(24)11-7-4-8-12(9-11)23(25)26/h1-9H,(H,21,22,24) |
InChI Key |
SSLNCXMSSNVJRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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